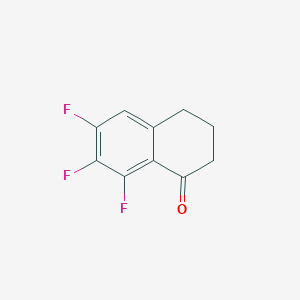

6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one

Description

The DHN core is characterized by a partially saturated naphthalene ring system with a ketone group at position 1 and methylene groups at positions 3 and 4 . Fluorination at positions 6, 7, and 8 introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are critical for membrane permeability and sustained in vivo action .

Properties

Molecular Formula |

C10H7F3O |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

6,7,8-trifluoro-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H7F3O/c11-6-4-5-2-1-3-7(14)8(5)10(13)9(6)12/h4H,1-3H2 |

InChI Key |

YOGADDKNWLNVGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C(=C2C(=O)C1)F)F)F |

Origin of Product |

United States |

Preparation Methods

Use of Fluorinated Precursors

- Starting from fluorinated acetophenone derivatives (e.g., 2-bromo-2,2-difluoroacetophenones) prepared via enolization followed by fluorination with Selectfluor and bromination with N-bromosuccinimide

- These intermediates are then subjected to coupling or cyclization reactions to build the trifluoro-substituted dihydronaphthalenone core.

Photoredox Catalysis and Radical Fluorination

- Photocatalytic methods using blue LED light irradiation and iridium catalysts enable radical generation and selective fluorination

- Allyl acetate and other olefinic substrates react with difluorinated ketones under nitrogen atmosphere and blue LED irradiation to yield fluorinated products

- Reaction conditions typically include Na2CO3 base, diphenylphosphinomethane ligands, and dichloroethane solvent at elevated temperatures (~90 °C).

Cyclization with Polyphosphoric Acid (PPA)

For related fluorinated dihydronaphthalenone compounds, cyclization under acidic conditions using polyphosphoric acid has been reported:

- Heating fluorinated precursors in PPA at ~82 °C for 2 hours

- Quenching with saturated sodium bicarbonate solution

- Extraction with ethyl acetate, drying, and purification by silica gel chromatography

- Yields reported around 67% for trifluoromethoxy-substituted analogs.

This method may be adapted for trifluoro-substituted derivatives by selecting appropriate fluorinated starting materials.

Summary Table of Preparation Methods

Mechanistic Insights and Optimization

- Photoredox catalysis enables mild and selective fluorination by generating radical intermediates that add to olefinic bonds, facilitating the introduction of trifluoro groups without harsh reagents.

- The use of bases like Na2CO3 helps in neutralizing acids formed during the reaction and stabilizing intermediates.

- Blue LED light is crucial for activating photocatalysts such as iridium complexes.

- Purification typically involves silica gel chromatography with petroleum ether/ethyl acetate mixtures to separate the desired trifluoro-substituted dihydronaphthalenone from side products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one may have applications in:

Chemistry: As a building block for synthesizing more complex fluorinated compounds.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Possible applications in drug development, particularly in designing molecules with enhanced metabolic stability.

Industry: Use in the production of advanced materials with specific properties, such as increased thermal stability.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Table 1: Key Features of 6,7,8-Trifluoro-DHN and Related Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- Fluorine/Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability via C–F bond stabilization, favoring membrane permeability and prolonged action . For example, 6m (fluorobenzylidene-DHN) shows potent NF-κB inhibition with low toxicity .

- Methoxy Groups : Improve solubility and reduce toxicity. 7-Methoxy-DHN derivatives exhibit anti-neuroinflammatory effects by modulating microglia polarization .

- Hydroxy Groups : Increase water solubility but reduce metabolic stability. Natural derivatives like 4,6,8-trihydroxy-DHN are less pharmacologically optimized .

Synthetic Strategies :

- Claisen-Schmidt Condensation : Widely used to introduce α,β-unsaturated ketones (e.g., fluorobenzylidene groups) to the DHN core .

- Michael Addition : Enhances solubility and bioactivity by appending polar groups (e.g., guanidine in ) .

Structural Distortions: Non-planar conformations (e.g., dihedral angles ~60–70° between substituents) enhance interactions with biological targets. For instance, 7-methoxy-2-(trifluoromethyl)benzaldehyde-DHN adopts a twisted geometry that improves binding .

Pharmacokinetic and Toxicity Profiles

- Solubility : Fluorinated DHNs like 6,7,8-Trifluoro-DHN likely exhibit low aqueous solubility due to hydrophobic fluorine atoms, necessitating formulation optimization . Methoxy or hydroxy derivatives show better solubility but require structural trade-offs .

- Metabolic Stability : Fluorination significantly reduces oxidative metabolism, as seen in trifluoromethyl-DHN analogs .

- Toxicity : Methoxy-substituted DHNs (e.g., 6m) demonstrate lower cytotoxicity compared to halogenated analogs, making them preferable for CNS applications .

Biological Activity

6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C11H8F3O

- Molecular Weight : 248.63 g/mol

- CAS Number : 1092347-90-4

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl groups into naphthalene derivatives through various chemical reactions. These methods often utilize fluorinating agents and can be optimized for yield and purity.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In a study evaluating fluorinated compounds against breast and colon cancer cell lines, several derivatives showed high antiproliferative activity with IC50 values in the low micromolar range. The mechanism was suggested to involve apoptosis induction rather than direct inhibition of key enzymes like dihydrofolate reductase (DHFR) .

Antibacterial and Antiparasitic Activity

The compound's structural attributes suggest potential antibacterial and antiplasmodial properties. In particular:

- A related study demonstrated that halogenated naphthoquinones displayed promising activity against Plasmodium falciparum, with some derivatives achieving IC50 values lower than those of standard treatments like chloroquine . The mechanism of action may involve oxidative stress induction and membrane disruption.

The biological activities of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in pathogens.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit critical enzymes involved in metabolic pathways essential for cell survival.

- Membrane Disruption : The lipophilicity conferred by trifluoromethyl groups enhances membrane permeability, facilitating interactions with cellular components.

Case Studies

Several case studies have illustrated the efficacy of fluorinated naphthalene derivatives:

- Study on Cancer Cell Lines : A series of experiments demonstrated that derivatives with trifluoromethyl substitutions significantly inhibited the growth of various cancer cell lines compared to their non-fluorinated counterparts .

- Antimalarial Activity : Compounds structurally related to this compound showed enhanced binding affinities to dihydroorotate dehydrogenase in Plasmodium falciparum, indicating a potential new therapeutic pathway for malaria treatment .

Data Summary Table

| Biological Activity | Test Organism/Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Antiproliferative | Breast Cancer Cells | ~5 | Apoptosis Induction |

| Antiproliferative | Colon Cancer Cells | ~10 | Apoptosis Induction |

| Antimalarial | Plasmodium falciparum | <0.06 | Enzyme Inhibition |

| Antibacterial | Staphylococcus aureus | <0.12 | Membrane Disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.